molecular formula C32H32N2O3 B15006343 N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide

N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide

Cat. No.: B15006343
M. Wt: 492.6 g/mol
InChI Key: GCKMWKLKMXNKCJ-UHFFFAOYSA-N
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Description

N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-hydroxy-2,2-bis(4-methylphenyl)acetyl chloride, which is then reacted with N-[1-(4-methylphenyl)ethyl]benzohydrazide under controlled conditions to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and efficiency. The industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted aromatic compounds.

Scientific Research Applications

N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The detailed pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-5-methylphenylacetyl chloride
  • N-[1-(4-methylphenyl)ethyl]benzohydrazide
  • 4-hydroxy-2-quinolones

Uniqueness

N’-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and derivatizations, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C32H32N2O3

Molecular Weight

492.6 g/mol

IUPAC Name

N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide

InChI

InChI=1S/C32H32N2O3/c1-22-10-16-26(17-11-22)25(4)34(30(35)27-8-6-5-7-9-27)33-31(36)32(37,28-18-12-23(2)13-19-28)29-20-14-24(3)15-21-29/h5-21,25,37H,1-4H3,(H,33,36)

InChI Key

GCKMWKLKMXNKCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)N(C(=O)C2=CC=CC=C2)NC(=O)C(C3=CC=C(C=C3)C)(C4=CC=C(C=C4)C)O

Origin of Product

United States

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